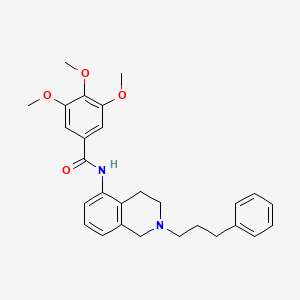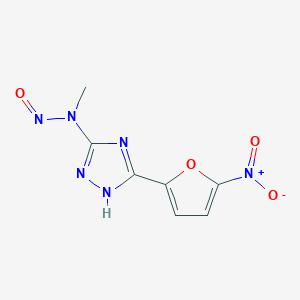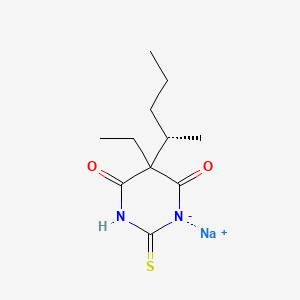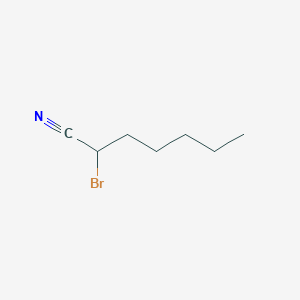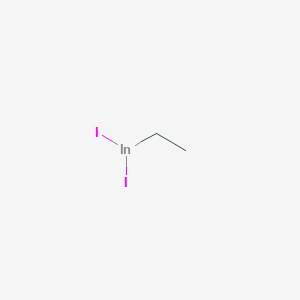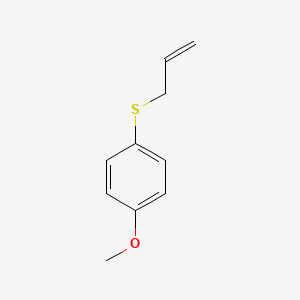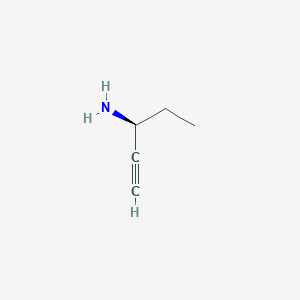
(3S)-Pent-1-yn-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-Pent-1-yn-3-amine is an organic compound characterized by a pentane backbone with an alkyne group at the first carbon and an amine group at the third carbon The (3S) notation indicates the stereochemistry of the molecule, specifying that the amine group is on the third carbon in the S configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Pent-1-yn-3-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a prochiral precursor. For instance, starting from a propargyl alcohol derivative, the compound can be synthesized through a series of steps including protection of the alcohol group, formation of the alkyne, and subsequent amination under chiral conditions to ensure the (3S) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-Pent-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under controlled conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of bases to form amides.
Major Products
The major products formed from these reactions include various substituted amines, alkenes, alkanes, and carboxylic acid derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S)-Pent-1-yn-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
In medicine, this compound derivatives are explored for their potential as therapeutic agents. Their ability to interact with biological targets in a stereospecific manner can lead to the development of drugs with high efficacy and low side effects.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stereochemistry make it valuable in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (3S)-Pent-1-yn-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages that are useful in bioconjugation and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-Pent-1-yn-3-amine: The enantiomer of (3S)-Pent-1-yn-3-amine, differing only in the stereochemistry at the third carbon.
Pent-1-yn-3-ol: Similar structure but with a hydroxyl group instead of an amine group.
Pent-1-yn-3-one: Contains a carbonyl group at the third carbon instead of an amine.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its enantiomer and other similar compounds. This makes it particularly valuable in applications requiring high stereochemical purity and specificity.
Eigenschaften
CAS-Nummer |
50285-35-3 |
|---|---|
Molekularformel |
C5H9N |
Molekulargewicht |
83.13 g/mol |
IUPAC-Name |
(3S)-pent-1-yn-3-amine |
InChI |
InChI=1S/C5H9N/c1-3-5(6)4-2/h1,5H,4,6H2,2H3/t5-/m1/s1 |
InChI-Schlüssel |
MSNZFDLOGHAYJE-RXMQYKEDSA-N |
Isomerische SMILES |
CC[C@@H](C#C)N |
Kanonische SMILES |
CCC(C#C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


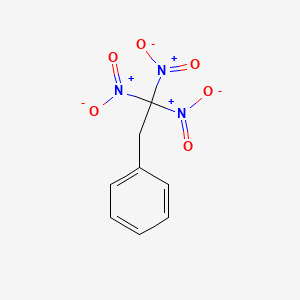

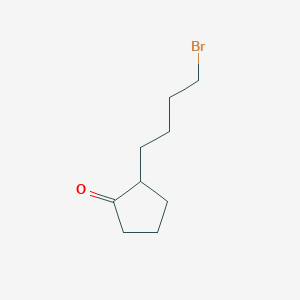
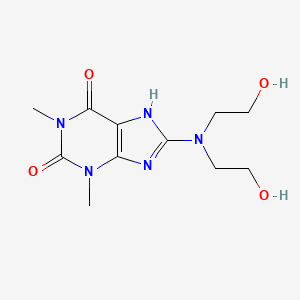
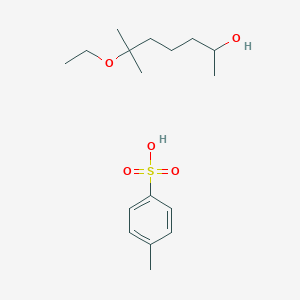
![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
![Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-](/img/structure/B14672357.png)

